ETHYL 3-(9H-XANTHENE-9-AMIDO)BENZOATE
Description
Ethyl 3-(9H-xanthene-9-amido)benzoate is a benzoic acid derivative featuring a xanthene-based amide substituent at the 3-position of the aromatic ring and an ethyl ester group. The amide linkage enhances hydrogen-bonding capacity, which may influence solubility, crystallinity, and biological interactions.
Properties
IUPAC Name |
ethyl 3-(9H-xanthene-9-carbonylamino)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4/c1-2-27-23(26)15-8-7-9-16(14-15)24-22(25)21-17-10-3-5-12-19(17)28-20-13-6-4-11-18(20)21/h3-14,21H,2H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUUQXCYSNBTDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(9H-xanthene-9-amido)benzoate typically involves the following steps:
Formation of the Xanthene Moiety: The xanthene core can be synthesized through various methods, including the classical Grover, Shah, and Shah reaction, which involves the condensation of polyphenols with salicylic acids in the presence of acetic anhydride.
Amidation Reaction: The xanthene derivative is then reacted with 3-aminobenzoic acid to form the amide bond. This step often requires the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Ethyl 3-(9H-xanthene-9-amido)benzoate can undergo oxidation reactions, particularly at the xanthene moiety, leading to the formation of xanthone derivatives.
Reduction: The compound can be reduced to form various reduced xanthene derivatives, which may have different biological activities.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products:
Oxidation: Xanthone derivatives.
Reduction: Reduced xanthene derivatives.
Substitution: Functionalized aromatic derivatives.
Scientific Research Applications
Chemistry:
Fluorescent Probes: Due to the fluorescent properties of the xanthene moiety, ethyl 3-(9H-xanthene-9-amido)benzoate can be used as a fluorescent probe in various chemical assays.
Biology:
Biological Imaging: The compound’s fluorescence makes it useful in biological imaging techniques to visualize cellular components and processes.
Medicine:
Drug Development: The compound’s structure can be modified to develop new drugs with potential therapeutic applications, including anti-cancer and anti-inflammatory agents.
Industry:
Materials Science: The compound can be used in the development of new materials with specific optical properties, such as organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of ethyl 3-(9H-xanthene-9-amido)benzoate is primarily related to its interaction with biological molecules through its xanthene moiety. The compound can bind to specific proteins or nucleic acids, altering their function and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and modifications of the compound .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Ethyl Benzoate Derivatives with Varied Substituents
Key structural analogs include:
- Ethyl 4-(dimethylamino)benzoate (): A 4-substituted derivative with a dimethylamino group. It exhibits high reactivity as a co-initiator in resin cements, achieving superior degree of conversion (DC) compared to methacrylate-based amines. Its electron-donating dimethylamino group enhances photopolymerization efficiency .
- I-6501 (ethyl 4-(5-(3-methylisoxazol-5-ylamino)pentylthio)benzoate) (): Features a pentylthio linker and methylisoxazolylamino group. The thioether linkage may confer redox sensitivity, while the isoxazole ring could enable biological targeting (e.g., enzyme inhibition).
- I-6702 (ethyl 4-(3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propoxy)benzoate) (): Contains a dihydroisoquinoline dione group, which is electron-deficient and may facilitate charge-transfer interactions.
Table 1: Comparative Properties of Ethyl Benzoate Derivatives
Xanthene-Containing Analog: Methyl 2-(6-Hydroxy-3-Oxo-3H-Xanthen-9-Yl)Benzoate
This compound () shares a xanthene core with the target molecule but differs in substitution:
- Position : Xanthene is linked at the 2-position of the benzoate (vs. 3-position in the target compound).
- Applications : Likely used in fluorescent dyes due to the xanthene’s inherent luminescence.
Research Findings on Reactivity and Performance
Polymerization Efficiency
Ethyl 4-(dimethylamino)benzoate demonstrates superior DC (75–85%) in resin formulations compared to 2-(dimethylamino) ethyl methacrylate (DC ~60%) due to its optimized electron-donating capacity and steric accessibility . For this compound, the xanthene amido group’s bulkiness may hinder polymerization kinetics, though its fluorescence could enable self-reporting in cured materials.
Solubility and Stability
- Ethyl Benzoate Core: Alkyl esters like ethyl and methyl benzoates generally exhibit moderate hydrophobicity, with solubility in organic solvents (e.g., ethanol, DMSO) .
- Xanthene Influence : The planar, aromatic xanthene system may reduce solubility in polar solvents but improve thermal stability.
Toxicity Profiles
Ethyl benzoate derivatives typically show low acute toxicity (e.g., ethyl benzoate LD50 >2000 mg/kg in rats) . However, the xanthene amido group’s biological activity necessitates further toxicological evaluation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
